molecular formula C23H37N3O2 B11372639 2-(3,5-dimethylphenoxy)-N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}acetamide

2-(3,5-dimethylphenoxy)-N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}acetamide

Cat. No.: B11372639
M. Wt: 387.6 g/mol
InChI Key: MIUNYNGNGOOSIS-UHFFFAOYSA-N
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Description

2-(3,5-dimethylphenoxy)-N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a phenoxy group, a piperazine ring, and a cyclohexyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethylphenoxy)-N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Phenoxy Group: This involves the reaction of 3,5-dimethylphenol with an appropriate halogenated acetamide derivative under basic conditions to form the phenoxyacetamide intermediate.

    Introduction of the Piperazine Ring: The intermediate is then reacted with 1-(4-ethylpiperazin-1-yl)cyclohexylmethyl chloride in the presence of a base to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance the reaction rate.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-dimethylphenoxy)-N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(3,5-dimethylphenoxy)-N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(3,5-dimethylphenoxy)-N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,5-dimethylphenoxy)-N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H37N3O2

Molecular Weight

387.6 g/mol

IUPAC Name

2-(3,5-dimethylphenoxy)-N-[[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl]acetamide

InChI

InChI=1S/C23H37N3O2/c1-4-25-10-12-26(13-11-25)23(8-6-5-7-9-23)18-24-22(27)17-28-21-15-19(2)14-20(3)16-21/h14-16H,4-13,17-18H2,1-3H3,(H,24,27)

InChI Key

MIUNYNGNGOOSIS-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2(CCCCC2)CNC(=O)COC3=CC(=CC(=C3)C)C

Origin of Product

United States

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